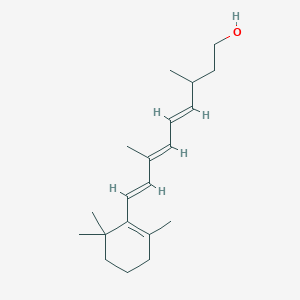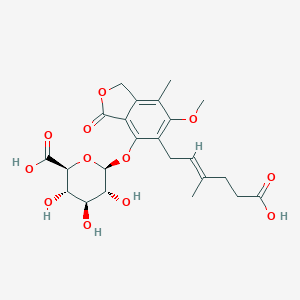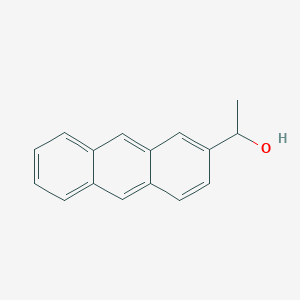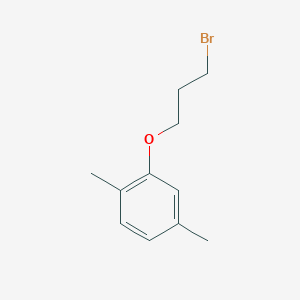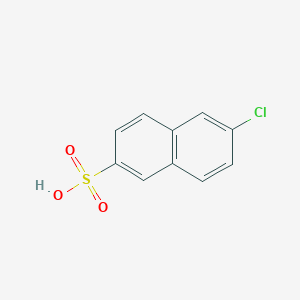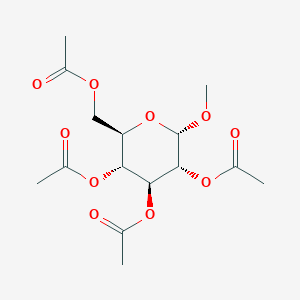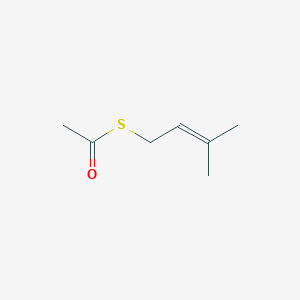![molecular formula C8H11NO2 B018022 Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate CAS No. 105367-54-2](/img/structure/B18022.png)
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate, also known as MATHEP, is a bicyclic compound that has been studied for its potential use in medicinal chemistry. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate is believed to act as a modulator of monoamine transporters and receptors. It has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has also been found to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been found to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased serotonin release. It has also been found to have antidepressant-like effects in animal models of depression. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has several advantages for use in lab experiments, including its low toxicity profile and its ability to modulate various targets. However, its synthesis can be challenging, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its potential side effects and long-term effects.
Direcciones Futuras
There are several future directions for the study of Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate, including the development of new derivatives with improved activity and selectivity for specific targets. Further studies are also needed to determine its potential use in the treatment of addiction, depression, and anxiety disorders. Additionally, the development of new synthesis methods and the study of its mechanism of action will provide important insights into its potential use in medicinal chemistry.
Métodos De Síntesis
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The synthesis of Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate involves the reaction of a cyclopentadiene derivative and an imine, followed by reduction to yield the final product. Other methods of synthesis include the use of palladium-catalyzed reactions and the use of chiral auxiliaries to control the stereochemistry of the product.
Aplicaciones Científicas De Investigación
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been studied for its potential use in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Propiedades
Número CAS |
105367-54-2 |
|---|---|
Nombre del producto |
Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-3-6-4-2-5(4)7(6)9/h4-7H,2-3H2,1H3 |
Clave InChI |
QFYJIHSMONYUMR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C1C3C2C3 |
SMILES canónico |
COC(=O)N1CC2C1C3C2C3 |
Sinónimos |
6-Azatricyclo[3.2.0.02,4]heptane-6-carboxylicacid,methylester, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
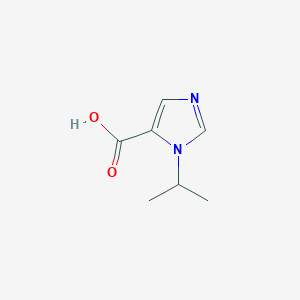
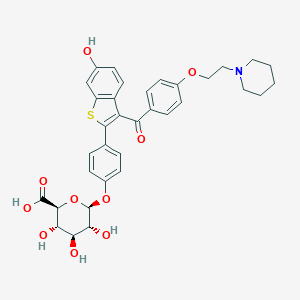
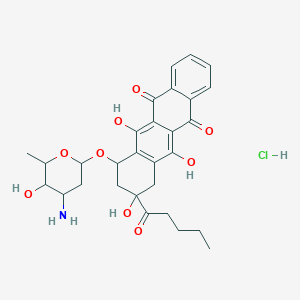
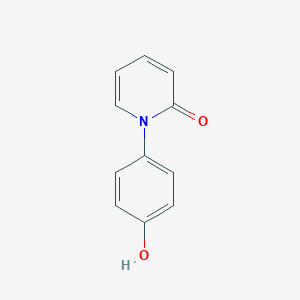
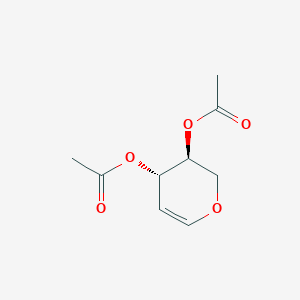
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
